3-[(Piperidin-3-yl)methyl]benzonitrile
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Overview
Description
3-[(Piperidin-3-yl)methyl]benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-3-yl)methyl]benzonitrile typically involves the reaction of piperidine derivatives with benzonitrile compounds. One common method involves the alkylation of piperidine with a benzonitrile derivative under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-3-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
3-[(Piperidin-3-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzonitrile moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of signaling pathways and biological processes, contributing to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- N-(Piperidin-4-yl)benzamide
- Piperidine-3-carboxylate derivatives
Uniqueness
3-[(Piperidin-3-yl)methyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the piperidine ring and benzonitrile moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research domains.
Biological Activity
3-[(Piperidin-3-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound consists of a benzonitrile moiety linked to a piperidine group. The general formula can be represented as C13H16N2. Its synthesis typically involves the reaction of piperidine with benzonitrile derivatives under specific conditions to yield the desired product.
Common Synthetic Route:
- Starting Materials : Piperidine and benzonitrile.
- Reagents : Common reagents include sodium hydride or potassium carbonate as bases.
- Conditions : The reaction is usually performed in an organic solvent like DMF (dimethylformamide) at elevated temperatures.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
The compound is believed to interact with specific biological targets, including neurotransmitter receptors and enzymes. Its mechanism may involve:
- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor for certain enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The compound may act on various receptors in the central nervous system, influencing pathways related to mood and cognition.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
- Neuroprotective Effects :
- Antidepressant Potential :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | AChE Inhibition (IC50) | Neuroprotective Effects | Antidepressant Activity |
---|---|---|---|---|
This compound | Benzonitrile derivative | Low µM range | Yes | Yes |
Other Piperidine Derivatives | Various | Higher than 10 µM | Variable | Limited |
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-9-12-4-1-3-11(7-12)8-13-5-2-6-15-10-13/h1,3-4,7,13,15H,2,5-6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBUVASRBBVEBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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